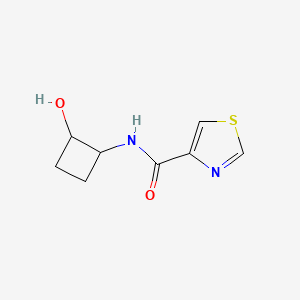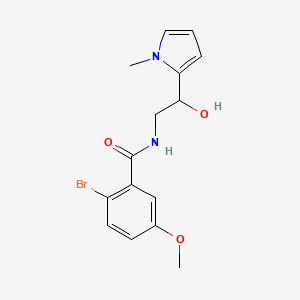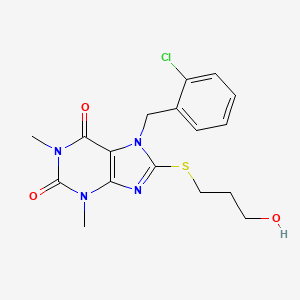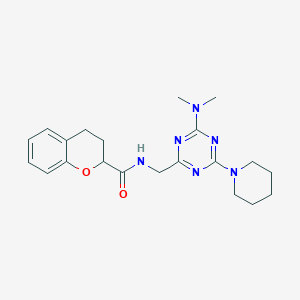
N-(2-hydroxycyclobutyl)-1,3-thiazole-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular structure of a compound like “N-(2-hydroxycyclobutyl)-1,3-thiazole-4-carboxamide” can be determined using various spectroscopic techniques such as X-ray diffraction, FT-IR, NMR, and UV–VIS spectroscopy . These techniques can provide information about the arrangement of atoms in the molecule and the types of bonds present.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound like “N-(2-hydroxycyclobutyl)-1,3-thiazole-4-carboxamide” can be determined using various analytical techniques. These properties may include molecular weight, hydrogen bond donor and acceptor count, rotatable bond count, exact mass, monoisotopic mass, topological polar surface area, heavy atom count, formal charge, complexity, and more .Wissenschaftliche Forschungsanwendungen
Anticancer Activity
Compounds structurally related to thiazole carboxamides, such as certain thiazole-5-carboxamide derivatives, have been synthesized and evaluated for their anticancer activity against various cancer cell lines. For example, 2-phenyl-4-trifluoromethyl thiazole-5-carboxamide derivatives showed promising results against A-549, Bel7402, and HCT-8 cell lines, with specific derivatives demonstrating significant activity (Cai et al., 2016).
Antimicrobial and Antifungal Properties
N-alkoxyphenylhydroxynaphthalenecarboxamides, which share a functional similarity with thiazole carboxamides, have been synthesized and characterized for their antimicrobial activity against various strains of Mycobacterium. Some derivatives exhibited activity comparable or superior to that of known antimicrobials like rifampicin, suggesting their potential in treating bacterial infections (Goněc et al., 2016).
Synthesis and Chemical Characterization
Research has also focused on the synthesis and chemical characterization of thiazole derivatives. For instance, a study on the synthesis of thiazoline-4-carboxylates and cysteine derivatives incorporating cyclopropyl groups highlights the chemical versatility and potential pharmaceutical applications of these compounds (Nötzel et al., 2001).
Antiviral Properties
Thiazole C-nucleosides have been synthesized and evaluated for their antiviral activity against various viruses, including herpes virus and parainfluenza. Some compounds demonstrated significant inhibitory effects on viral replication, indicating their potential as antiviral agents (Srivastava et al., 1977).
Wirkmechanismus
Eigenschaften
IUPAC Name |
N-(2-hydroxycyclobutyl)-1,3-thiazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2S/c11-7-2-1-5(7)10-8(12)6-3-13-4-9-6/h3-5,7,11H,1-2H2,(H,10,12) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAQAFQYTGPDISR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1NC(=O)C2=CSC=N2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-(3-Azabicyclo[3.2.1]octan-3-ylsulfonyl)benzenesulfonyl fluoride](/img/structure/B2975047.png)
![2-(Benzo[d]isoxazol-3-yl)-1-(4-(6-(pyridin-2-yl)pyridazin-3-yl)piperazin-1-yl)ethanone](/img/structure/B2975048.png)
![5-chloro-4-{[(2,6-dichlorobenzyl)oxy]methyl}-1-methyl-3-phenyl-1H-pyrazole](/img/structure/B2975054.png)


![3-(4-Isobutylphenyl)-6-[({3-[4-(methylthio)phenyl]-1,2,4-oxadiazol-5-yl}methyl)thio]pyridazine](/img/structure/B2975060.png)
![N-(4-(2-phenylmorpholino)butyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2975061.png)

![2-Ethyl-1-[(4-{4-[(2-ethylpiperidyl)sulfonyl]phenyl}phenyl)sulfonyl]piperidine](/img/structure/B2975063.png)

![N-(2-(dimethylamino)ethyl)-N-(4-methoxybenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2975065.png)
![2-({1-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]-1H-indol-3-yl}thio)-N-(tetrahydrofuran-2-ylmethyl)acetamide](/img/structure/B2975066.png)
![1-ethyl-N-[3-(phenylcarbamoyl)thiophen-2-yl]-1H-pyrazole-3-carboxamide](/img/structure/B2975067.png)
